

thermal decomposition of manganese carbonyl

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Compound of Interest

Compound Name: Decacarbonyldimanganese

Cat. No.: B1676019

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Foreword

For the researcher navigating the complexities of organometallic chemistry, dimanganese decacarbonyl, $\text{Mn}_2(\text{CO})_{10}$, presents a fascinating case study in reactivity, bond theory, and material science. Its thermal decomposition is not merely a degradation pathway but a controlled, exploitable process for the synthesis of novel materials, from thin films to bespoke nanoparticles. This guide is crafted to move beyond simple procedural outlines. It aims to provide a deep, mechanistic understanding of the thermal behavior of $\text{Mn}_2(\text{CO})_{10}$, grounded in field-proven insights and authoritative research. We will explore the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems for robust scientific inquiry.

Foundational Understanding of Dimanganese Decacarbonyl

Dimanganese decacarbonyl is a stable, yellow crystalline solid that serves as a cornerstone reagent in organometallic chemistry.^{[1][2]} It is composed of two manganese atoms, each coordinated to five carbonyl (CO) ligands, and, crucially, bonded to each other.^[2] This metal-metal bond is central to its chemistry.

Key Physicochemical Properties

A thorough understanding of the precursor is paramount before any experimental design. The following table summarizes the essential properties of $\text{Mn}_2(\text{CO})_{10}$.

Property	Value	Source
Chemical Formula	C ₁₀ Mn ₂ O ₁₀	[3][4]
Molecular Weight	389.98 g/mol	[3]
Appearance	Yellow crystalline solid	[1][2]
CAS Number	10170-69-1	[2][3]
Sensitivity	Sensitive to light and air; handle under inert gas.[1][2]	
Mn-Mn Bond Dissociation Energy	~151 kJ/mol (~36 kcal/mol)	[5]
Mn-CO Bond Dissociation Energy	~160 kJ/mol (~38 kcal/mol)	[5]

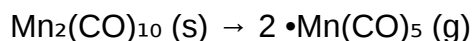
The relatively low and similar bond dissociation energies for both the Mn-Mn and Mn-CO bonds are the lynchpin of its thermal reactivity, allowing for controlled decomposition pathways.[5]

The Mechanism of Thermal Decomposition

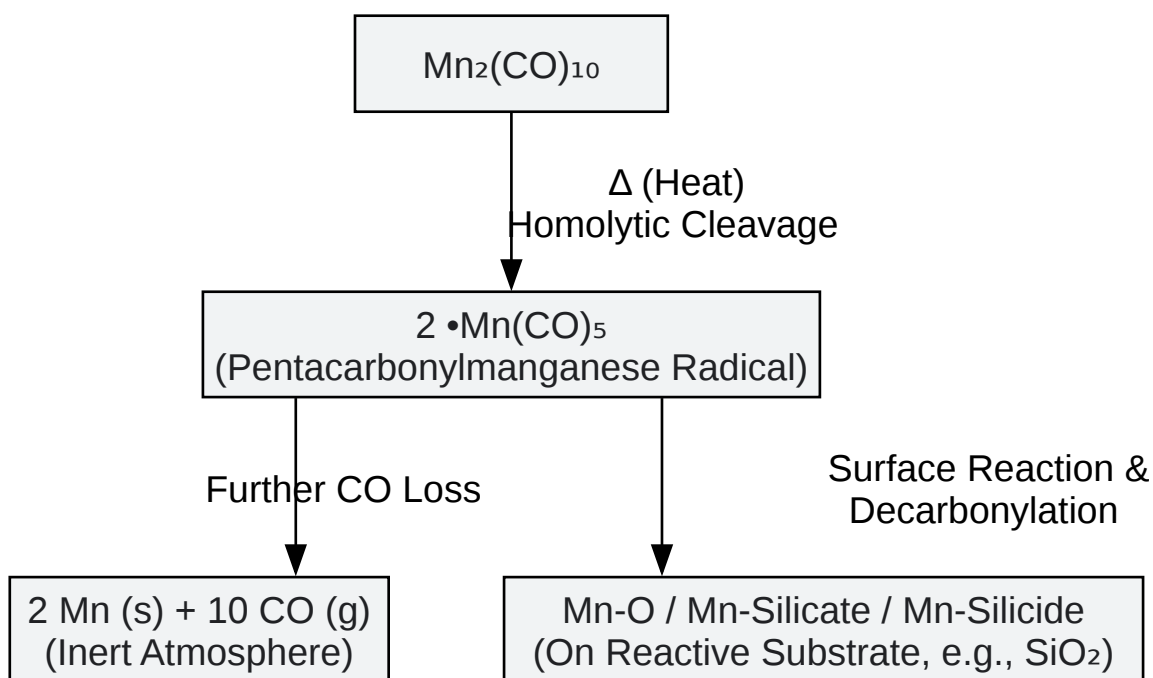
The thermal decomposition of Mn₂(CO)₁₀ is not a simple, one-step event. It is a nuanced process initiated by the cleavage of the weakest bond. In the absence of photochemical activation, the primary and rate-limiting step is the homolytic fission of the Mn-Mn bond.[5][6]

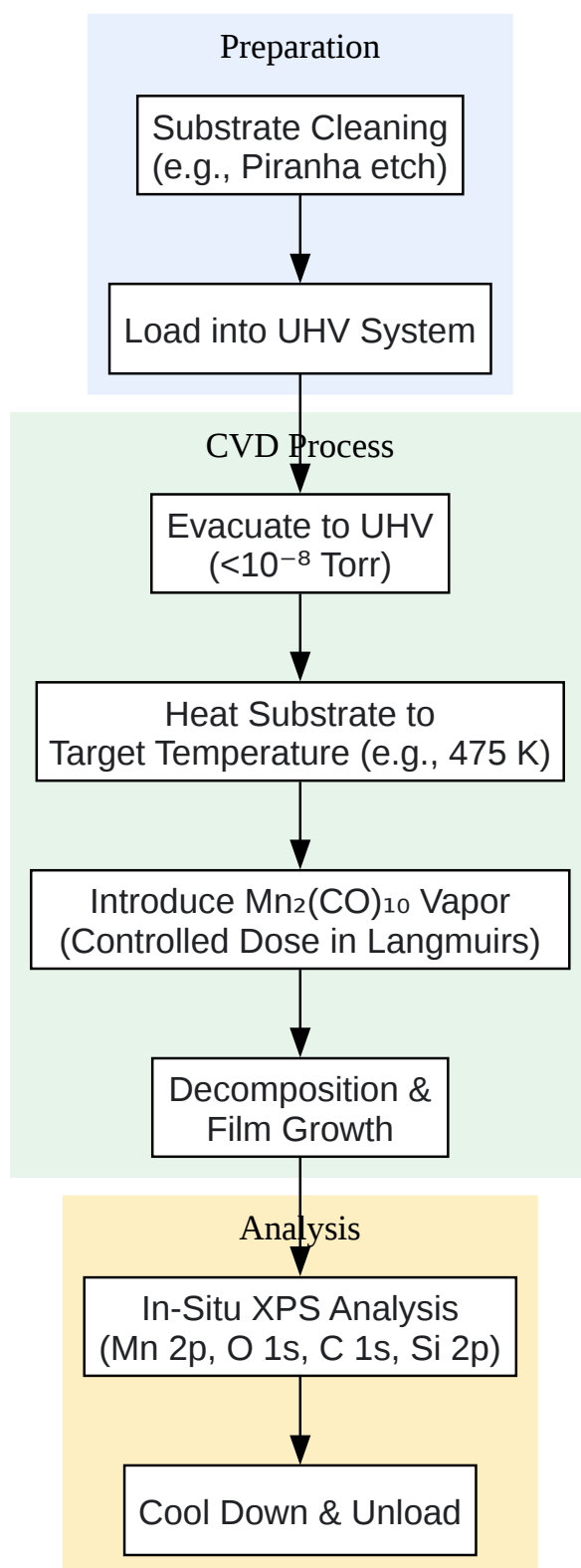
Primary Dissociation: Homolytic Cleavage

Upon heating, the Mn-Mn bond breaks, yielding two highly reactive pentacarbonylmanganese radicals (•Mn(CO)₅).[5][6]



This initial step is foundational to all subsequent chemistry. Studies have shown that the decomposition reaction in the absence of oxygen is half-order with respect to the concentration of Mn₂(CO)₁₀, which is fully consistent with this initial slow homolytic fission followed by rapid subsequent reactions of the •Mn(CO)₅ radical.[6] The activation energy for this bond cleavage provides a direct kinetic measure of the metal-metal bond strength.[6]





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